[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1564456-04-7
VCID: VC3113516
InChI: InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2
SMILES: C1CN(CC1CO)C2=NC=CN=C2Cl
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

CAS No.: 1564456-04-7

Cat. No.: VC3113516

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol - 1564456-04-7

Specification

CAS No. 1564456-04-7
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name [1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2
Standard InChI Key JBQWYWSDZAWJOV-UHFFFAOYSA-N
SMILES C1CN(CC1CO)C2=NC=CN=C2Cl
Canonical SMILES C1CN(CC1CO)C2=NC=CN=C2Cl

Introduction

Chemical Identity and Structural Properties

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is an organic compound with significant potential in medicinal chemistry and organic synthesis. This section details its fundamental chemical identity markers and structural characteristics.

Basic Chemical Information

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is identified by CAS number 1564456-04-7 and possesses a molecular formula of C9H12ClN3O . The compound has a molecular weight of 213.66 g/mol, making it a relatively small organic molecule . The structure consists of a chloropyrazine ring connected to a pyrrolidine ring, with a hydroxymethyl group attached to the pyrrolidine at the 3-position.

Table 1: Chemical Identity Parameters of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

ParameterValue
Common Name[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
CAS Number1564456-04-7
Molecular FormulaC₉H₁₂ClN₃O
Molecular Weight213.66 g/mol
Structural ClassificationChloropyrazine derivative
Functional GroupsPyrazine, chloro, pyrrolidine, primary alcohol

Structural Features

The compound features a chloropyrazine ring with the chlorine atom at the 3-position and a pyrrolidine ring attached at the 2-position. The pyrrolidine ring contains a hydroxymethyl group at its 3-position, creating a unique spatial arrangement that influences its chemical behavior and potential applications.

The structure can be represented in SMILES notation as: C1CN(C[C@@H]1CO)C2=NC=CC(=N2)Cl, where the stereochemistry at the 3-position of the pyrrolidine ring is specifically defined . This structural arrangement provides multiple sites for potential hydrogen bonding, including the hydroxyl group and the nitrogen atoms in both the pyrazine and pyrrolidine rings.

Physical and Chemical Properties

Understanding the physical and chemical properties of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is essential for evaluating its potential applications and handling requirements.

Physical Properties

While specific experimental physical property data is limited in the available literature, computational methods can provide estimated values for key parameters. Based on similar chloropyrazine compounds, we can infer several physical characteristics.

Table 2: Estimated Physical Properties of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

PropertyEstimated ValueMethod of Determination
Physical StateSolid at room temperatureBased on related compounds
SolubilitySoluble in organic solvents (methanol, ethanol, DMSO)Predicted from structure
LogP~1.1-1.5Comparable to related compounds
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors4Structural analysis
Rotatable Bond Count1-2Structural analysis

Chemical Reactivity

The chemical reactivity of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is influenced by its functional groups. The primary alcohol group can participate in various reactions including oxidation, esterification, and etherification. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution reactions, providing a synthetic handle for further modifications.

The nitrogen atoms in both the pyrazine and pyrrolidine rings can act as hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. This combination of functional groups enhances the compound's potential for intermolecular interactions, which may be relevant for its biological activity.

ParameterRecommended ConditionsRationale
SolventAprotic polar solvents (DMF, DMSO, acetonitrile)Facilitates nucleophilic substitution
Temperature60-90°CBalance between reactivity and stability
BaseTertiary amines (DIPEA, triethylamine)Neutralizes HCl formed during reaction
Reaction Time4-24 hoursAllows for complete conversion
PurificationColumn chromatographyRemoves reaction by-products

The synthesis might involve a two-step process beginning with the preparation of 3-chloropyrazine-2-carbonitrile from 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride and a suitable base , followed by reaction with pyrrolidin-3-ylmethanol.

Applications and Biological Significance

The structural features of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol suggest potential applications in pharmaceutical research and development, particularly as an intermediate or scaffold for bioactive compounds.

Pharmaceutical Applications

Related pyrazine derivatives have demonstrated significant biological activities, suggesting potential applications for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol in pharmaceutical research:

  • Similar pyrazine compounds have been investigated as phosphodiesterase inhibitors, suggesting potential applications in treating conditions like erectile dysfunction or pulmonary hypertension

  • Chloropyrazine derivatives have been explored as scaffolds in the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies

  • The compound's structural features align with fragments found in imidazopyrazine derivatives that have been studied as enzyme inhibitors

Synthetic Utility

Beyond direct biological applications, [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol can serve as a valuable synthetic intermediate due to its multiple functional groups:

  • The primary alcohol can be oxidized to an aldehyde or carboxylic acid

  • The chlorine on the pyrazine ring provides a handle for further substitution reactions

  • The nitrogen-containing heterocycles offer sites for additional functionalization

These transformation possibilities make the compound useful in diversity-oriented synthesis and the creation of compound libraries for drug discovery programs.

Analytical Characterization

Proper characterization of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is essential for confirming its identity, purity, and structural features.

Spectroscopic Data

While specific spectroscopic data for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is limited in the available literature, expected spectral characteristics can be inferred from its structure and data from related compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum would likely show characteristic signals for:

  • The pyrazine ring protons (typically δ 8.0-8.5 ppm)

  • The pyrrolidine ring protons (typically δ 1.5-3.5 ppm)

  • The hydroxymethyl protons (typically δ 3.5-4.0 ppm)

  • The hydroxyl proton (typically δ 4.0-5.0 ppm, concentration and solvent dependent)

Mass Spectrometry

The expected mass spectrum would show:

  • Molecular ion peak at m/z 213.66

  • Characteristic fragmentation patterns involving loss of the hydroxymethyl group

  • Isotope pattern characteristic of a mono-chlorinated compound

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for purity determination and quality control of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. The compound's moderate polarity suggests that reversed-phase HPLC would be suitable for analysis.

Comparison with Related Compounds

To better understand the properties and potential applications of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 4: Comparison of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanolC₉H₁₂ClN₃O213.66Reference compound1564456-04-7
1-(3-Chloropyrazin-2-yl)piperidin-4-olC₉H₁₂ClN₃O213.66Piperidin vs. pyrrolidin; alcohol at different position1248111-06-9
(3-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanoneC₉H₁₀ClN₃O211.65Contains amide instead of alcohol58574087
1-(3-Chloropyrazin-2-yl)ethanoneC₆H₅ClN₂O156.57Simpler structure with acetyl group121246-90-0
(3-Chloropyrazin-2-yl)methanamine hydrochlorideC₅H₆ClN₃·HCl176.03Contains amine instead of pyrrolidine939412-86-9

Structure-Activity Relationships

The structural variations among these related compounds can significantly impact their chemical and biological properties:

  • The replacement of the pyrrolidine ring with a piperidine ring (as in 1-(3-Chloropyrazin-2-yl)piperidin-4-ol) changes the ring size and conformation, potentially affecting receptor binding in biological systems

  • The presence of an amide group instead of an alcohol (as in (3-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone) alters hydrogen bonding patterns and metabolic stability

  • Simpler derivatives like 1-(3-Chloropyrazin-2-yl)ethanone may serve as synthetic precursors but likely have different biological activity profiles

These structure-activity relationships are important considerations in the development of new pyrazine-based compounds for specific applications.

Future Research Directions

Research on [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol and related compounds remains an active area with several promising directions.

Synthetic Development

Future research could focus on:

  • Developing more efficient and scalable synthetic routes to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

  • Exploring stereoselective synthesis to access specific enantiomers if stereochemistry is important for biological activity

  • Creating libraries of derivatives by modifying the hydroxymethyl group or substituting the chlorine atom

Biological Evaluation

Given the potential pharmaceutical applications of related pyrazine compounds, future research might include:

  • Screening [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol for activity against various biological targets, particularly kinases and phosphodiesterases

  • Investigating its potential as a scaffold in fragment-based drug discovery

  • Studying structure-activity relationships through systematic modification of its structure

Materials Applications

Beyond pharmaceutical applications, future research could explore:

  • The potential use of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol in materials science, potentially as a building block for specialized polymers

  • Applications in catalysis, leveraging the compound's multiple functional groups

  • Development of sensor technologies based on its specific binding interactions

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